2',3'-cGAMP Ammonium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

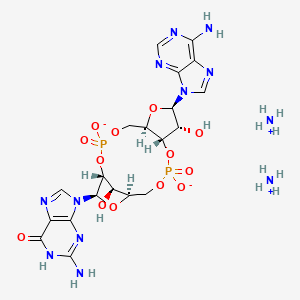

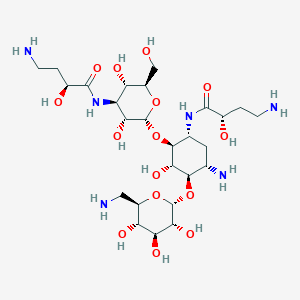

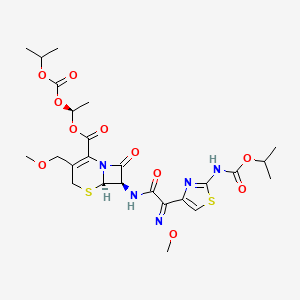

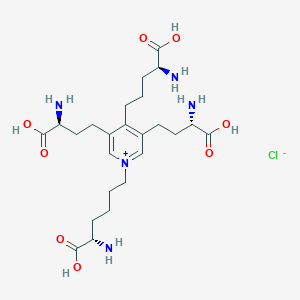

2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate Ammonium salt is a second messenger produced from Adenosine Triphosphate and Guanosine Triphosphate by cyclic Guanosine Monophosphate–Adenosine Monophosphate synthase in the cytoplasm of mammalian cells in response to the presence of DNA . It contains a non-canonical 2’,5’-phosphodiester bond and binds tightly to the adapter protein stimulator of interferon genes .

准备方法

Synthetic Routes and Reaction Conditions

The chemical synthesis of 2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate is commercially feasible but results in low yields and utilizes organic solvents . An efficient and environmentally friendly process for the production of 2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate involves recombinant production via a whole-cell biocatalysis platform utilizing murine cyclic Guanosine Monophosphate–Adenosine Monophosphate synthase in Escherichia coli BL21 (DE3) cells . This method does not require organic solvents and supports the goal of moving toward shorter, more sustainable, and environmentally friendly processes .

Industrial Production Methods

In industrial settings, the recombinant expression of murine cyclic Guanosine Monophosphate–Adenosine Monophosphate synthase in Escherichia coli cells leads to the secretion of 2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate into the supernatants . The downstream processing involves a single-step purification process using anion exchange chromatography .

化学反应分析

Types of Reactions

2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Common reagents used in these reactions include divalent cations and specific amino acid substitutions pertaining to DNA binding . The reaction conditions often involve controlled temperature and media composition .

Major Products Formed

The major products formed from these reactions include cyclic dinucleotides and other related compounds .

科学研究应用

2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate Ammonium salt has a wide range of scientific research applications:

作用机制

2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate acts as a messenger that ties the recognition of double-stranded DNA by cyclic Guanosine Monophosphate–Adenosine Monophosphate synthase to the subsequent activation of the stimulator of interferon genes . This activation leads to the oligomerization of the stimulator of interferon genes and its translocation to the trans-Golgi network, initiating a signaling cascade that culminates in the secretion of type I and type III interferons .

相似化合物的比较

Similar Compounds

- 2’,2’-cyclic Guanosine Monophosphate–Adenosine Monophosphate

- 3’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate

- cyclic di-Guanosine Monophosphate

- 3’,2’-cyclic Guanosine Monophosphate–Adenosine Monophosphate

Uniqueness

2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate is unique due to its non-canonical 2’,5’-phosphodiester bond and its high binding affinity to the stimulator of interferon genes . This makes it a potent inducer of interferon-beta messenger RNA expression .

属性

分子式 |

C20H30N12O13P2 |

|---|---|

分子量 |

708.5 g/mol |

IUPAC 名称 |

diazanium;2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |

InChI |

InChI=1S/C20H24N10O13P2.2H3N/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);2*1H3/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1 |

InChI 键 |

HYNJYAVPXNPUTJ-DQNSRKNCSA-N |

手性 SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[NH4+].[NH4+] |

规范 SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[NH4+].[NH4+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Methanesulfonyl)(methyl)amino]-5-(prop-2-en-1-yl)benzoic acid](/img/structure/B13854695.png)

![[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B13854710.png)